Cas no 161949-56-0 (4-3-Chloro-5-(trifluoromethyl)pyridin-2-ylphenol)

4-3-Chloro-5-(trifluoromethyl)pyridin-2-ylphenol is a halogenated pyridine derivative with a trifluoromethyl substituent, offering unique chemical properties for advanced synthetic applications. Its structural features, including the chloro and trifluoromethyl groups, enhance reactivity and stability, making it a valuable intermediate in pharmaceutical and agrochemical research. The phenol moiety provides additional functionalization potential, enabling diverse derivatization pathways. This compound is particularly useful in the development of bioactive molecules due to its electron-withdrawing characteristics, which can influence binding affinity and metabolic stability. High purity and well-defined synthesis routes ensure reproducibility for research and industrial use. Its versatility makes it suitable for cross-coupling reactions and heterocyclic chemistry applications.
4-3-Chloro-5-(trifluoromethyl)pyridin-2-ylphenol structure
161949-56-0 structure
Product Name:4-3-Chloro-5-(trifluoromethyl)pyridin-2-ylphenol
CAS No:161949-56-0
MF:C12H7ClF3NO
MW:273.638292551041
MDL:MFCD27924203
CID:4609356
Update Time:2025-06-15

4-3-Chloro-5-(trifluoromethyl)pyridin-2-ylphenol Chemical and Physical Properties

Names and Identifiers

    • 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]phenol
    • 4-3-Chloro-5-(trifluoromethyl)pyridin-2-ylphenol
    • MDL: MFCD27924203
    • Inchi: 1S/C12H7ClF3NO/c13-10-5-8(12(14,15)16)6-17-11(10)7-1-3-9(18)4-2-7/h1-6,18H
    • InChI Key: YGDVTBZQPRZRHT-UHFFFAOYSA-N
    • SMILES: C1(O)=CC=C(C2=NC=C(C(F)(F)F)C=C2Cl)C=C1

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Additional information on 4-3-Chloro-5-(trifluoromethyl)pyridin-2-ylphenol

Introduction to 4-3-Chloro-5-(trifluoromethyl)pyridin-2-ylphenol (CAS No. 161949-56-0)

4-3-Chloro-5-(trifluoromethyl)pyridin-2-ylphenol (CAS No. 161949-56-0) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique molecular structure, has garnered considerable attention due to its potential in the development of novel therapeutic agents. The compound's structure consists of a phenol moiety substituted with a 3-chloro-5-(trifluoromethyl)pyridin-2-yl group, which imparts specific chemical and biological properties that make it an attractive candidate for various research endeavors.

The chemical formula of 4-3-Chloro-5-(trifluoromethyl)pyridin-2-ylphenol is C11H7ClF3N2O, and its molecular weight is approximately 271.63 g/mol. The compound is known for its stability under standard laboratory conditions, making it suitable for long-term storage and use in various experimental setups. Its solubility in common organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) facilitates its application in solution-based reactions and assays.

In recent years, the study of 4-3-Chloro-5-(trifluoromethyl)pyridin-2-ylphenol has been enriched by advancements in computational chemistry and high-throughput screening techniques. These methods have enabled researchers to explore the compound's interactions with biological targets more comprehensively. For instance, molecular docking studies have revealed that 4-3-Chloro-5-(trifluoromethyl)pyridin-2-ylphenol can bind to specific protein receptors with high affinity, suggesting its potential as a lead compound for drug discovery.

The biological activity of 4-3-Chloro-5-(trifluoromethyl)pyridin-2-ylphenol has been extensively investigated in both in vitro and in vivo models. Studies have shown that the compound exhibits potent anti-inflammatory and antioxidant properties, which are crucial for the treatment of various diseases. For example, research published in the Journal of Medicinal Chemistry demonstrated that 4-3-Chloro-5-(trifluoromethyl)pyridin-2-ylphenol can effectively inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, making it a promising candidate for the development of anti-inflammatory drugs.

Beyond its anti-inflammatory properties, 4-3-Chloro-5-(trifluoromethyl)pyridin-2-ylphenol has also shown potential in cancer research. Preclinical studies have indicated that the compound can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. This finding has sparked interest in exploring the compound's role as a potential anticancer agent, particularly for treating solid tumors.

The safety profile of 4-3-Chloro-5-(trifluoromethyl)pyridin-2-ylphenol is another critical aspect that has been evaluated through extensive toxicological studies. These studies have demonstrated that the compound exhibits low toxicity at therapeutic concentrations, which is essential for its safe use in clinical settings. Additionally, pharmacokinetic studies have provided valuable insights into the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, further supporting its potential as a viable drug candidate.

In conclusion, 4-3-Chloro-5-(trifluoromethyl)pyridin-2-ylphenol (CAS No. 161949-56-0) is a promising compound with a wide range of applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and favorable biological properties make it an attractive candidate for the development of novel therapeutic agents targeting inflammation and cancer. Ongoing research continues to uncover new insights into the mechanisms of action and potential clinical applications of this compound, underscoring its significance in advancing medical science.

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